molecular formula C21H28O3 B13804046 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione

4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione

Cat. No.: B13804046
M. Wt: 328.4 g/mol
InChI Key: PXTHHLLUTFCXQI-UHFFFAOYSA-N
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Description

4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is a complex organic compound belonging to the phenanthrenedione family. This compound is characterized by its unique structure, which includes multiple ring systems and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. One common synthetic route includes:

    Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Functionalization: Introduction of the methoxy, methyl, and isopropyl groups through various organic reactions such as methylation, alkylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding ketones and aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential interaction with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler aromatic hydrocarbon with a similar core structure.

    Methoxyphenanthrene: Phenanthrene with methoxy substituents.

    Trimethylphenanthrene: Phenanthrene with methyl substituents.

Uniqueness

4a,9,10,10a-Tetrahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-2,4(1H,3H)-phenanthrenedione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione

InChI

InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3

InChI Key

PXTHHLLUTFCXQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC

Origin of Product

United States

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